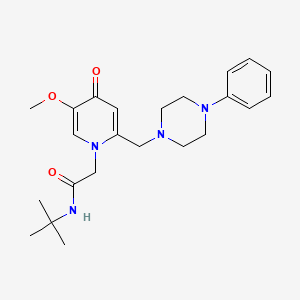

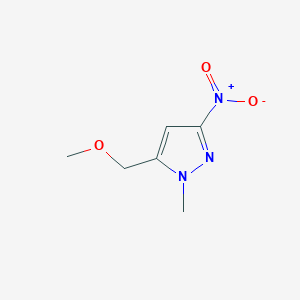

Ethyl (Z)-4-amino-2-fluorobut-2-enoate;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, esters are typically formed through a reaction known as esterification, which involves a carboxylic acid and an alcohol . In this case, the carboxylic acid would be trifluoroacetic acid.Molecular Structure Analysis

The molecular structure would likely include a backbone derived from the amino acid, with a trifluoroacetyl group attached through an ester linkage. The(Z) configuration would influence the spatial arrangement of the molecule . Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols, especially under acidic or basic conditions . They can also participate in reactions typical of carboxylic acid derivatives.Scientific Research Applications

Environmental Degradation and Fate of Fluorinated Compounds

Polyfluoroalkyl chemicals, which could include or relate to the degradation products of compounds similar to Ethyl (Z)-4-amino-2-fluorobut-2-enoate;2,2,2-trifluoroacetic acid, have been extensively studied for their environmental fate. Liu and Avendaño (2013) review microbial degradation pathways and the environmental fate of polyfluoroalkyl chemicals, detailing how these substances can degrade into perfluoroalkyl and polyfluoroalkyl chemicals under environmental conditions, impacting regulations due to their toxic profiles Liu & Avendaño, 2013.

Biochemical Research and Genotoxicity

The genotoxicity of ethylated compounds, albeit different in structure but relevant in the context of chemical interactions, has been reviewed by Shibuya and Morimoto (1993). They discuss the mutagenic and carcinogenic potential of ethylating agents, providing a foundational understanding of how such compounds can affect biological systems Shibuya & Morimoto, 1993.

Fluorine in Protein Design

Buer and Marsh (2012) explore the incorporation of fluorinated amino acids into proteins, aiming to create proteins with novel chemical and biological properties. This research highlights the potential of fluorine-containing compounds to enhance the stability and functionality of proteins, which could extend to the derivatives of this compound Buer & Marsh, 2012.

Environmental and Biological Impact of Fluorinated Compounds

The environmental and biological impacts of fluorinated compounds, including those related to or derived from this compound, have been a significant area of study. Wang et al. (2013) review the transition to fluorinated alternatives, emphasizing the need for risk assessment and management of these chemicals due to their persistent nature and potential health risks Wang et al., 2013.

Safety and Hazards

Future Directions

The future directions would depend on the specific applications of this compound. For example, if it has potential pharmaceutical applications, future research could focus on drug development and clinical trials. If it’s used in chemical synthesis, future directions could involve improving the synthesis method or finding new reactions it can participate in .

properties

IUPAC Name |

ethyl (Z)-4-amino-2-fluorobut-2-enoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2.C2HF3O2/c1-2-10-6(9)5(7)3-4-8;3-2(4,5)1(6)7/h3H,2,4,8H2,1H3;(H,6,7)/b5-3-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIJFZKSAJIILV-FBZPGIPVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CCN)F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/CN)/F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F4NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2628571.png)

![7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile](/img/structure/B2628575.png)

![1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2628576.png)

![Ethyl 2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2628580.png)

![8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2628582.png)